![molecular formula C6H13Cl2N3O2 B1384123 3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride CAS No. 2059937-65-2](/img/structure/B1384123.png)
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride
Descripción general
Descripción
“3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride” is a versatile chemical compound with numerous scientific applications. It is one of the key intermediates of tosufloxacin and other quinolone antibiotics . The compound is characterized by the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions. The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C6H11N3O2.2ClH/c7-1-2-8-4-3-5 (10)9-6 (4)11;;/h4,8H,1-3,7H2, (H,9,10,11);2*1H .
Chemical Reactions Analysis
Pyrrolidine derivatives have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1- (3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC 50 value of 1 µM .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.09 . It is a powder at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrrolidine-2,4-diones, including variants like 3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride, can be synthesized from α-amino acid esters, with applications in constructing more complex chemical structures (Jones et al., 1990).
- These compounds are key intermediates in the synthesis of pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems, demonstrating their importance in heterocyclic chemistry (Soliman & Kappe, 1982).
Biological and Pharmacological Activities
- Pyrrolidine-2,5-diones, including related structures, have been explored for their anticancer activities, showing effectiveness in models like mouse Sarcoma 180 (Naik et al., 1987).
- The multicomponent synthesis of novel heterocyclic scaffolds, like pyrazolo[3,4-b]pyridine-1,6-diones, from similar compounds demonstrates potential antibacterial activities (Frolova et al., 2011).
- Natural product-derived chiral pyrrolidine-2,5-diones have been converted to pharmacologically important skeletons, indicating their relevance in drug discovery and development (Habel et al., 2020).
Structural and Molecular Studies
- Investigations into the molecular and crystal structure of pyrrolidine-2,5-dione derivatives contribute to our understanding of their chemical behavior and potential applications in material science (Ratajczak-Sitarz et al., 1990).
- The study of hydrogen bonding in succinimide derivatives, including pyrrolidine-2,5-diones, provides insights into their molecular interactions, crucial for designing more effective compounds (Argay et al., 1999).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-aminoethylamino)pyrrolidine-2,5-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.2ClH/c7-1-2-8-4-3-5(10)9-6(4)11;;/h4,8H,1-3,7H2,(H,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKZABQTIFOXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)

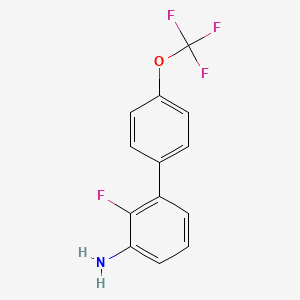

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)
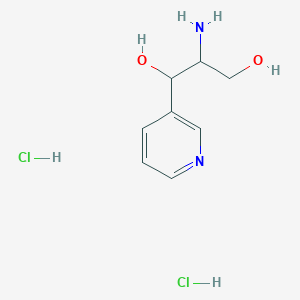
![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)
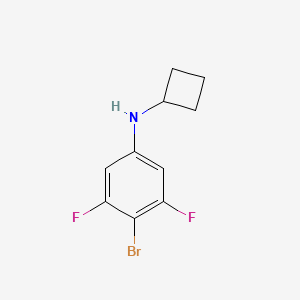

![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)
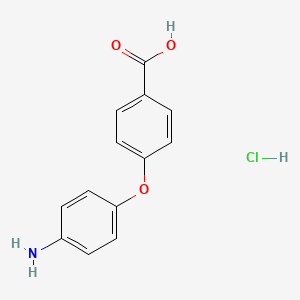
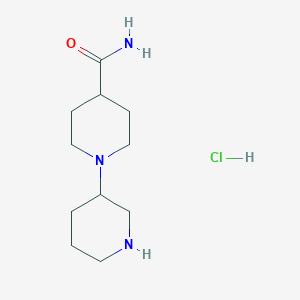
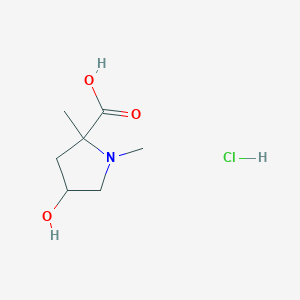
![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)